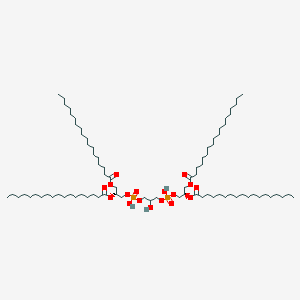

Tetrastearoylcardiolipin

描述

Significance in Cellular Lipidomics and Membrane Biology

Cellular lipidomics, the large-scale study of lipids in biological systems, has highlighted the importance of specific lipid species in cellular function. lipotype.comnih.govbiorxiv.org Cardiolipins are vital for mitochondrial respiratory capacity, and alterations in their structure or abundance are linked to mitochondrial dysfunction. foodb.ca The composition of the fatty acyl chains attached to the cardiolipin (B10847521) backbone is critical and tissue-specific. scispace.com For instance, in tissues with high energy demands like the heart, cardiolipin species are often remodeled to contain more unsaturated acyl chains. scispace.com

Tetrastearoylcardiolipin, as a fully saturated cardiolipin, is significant in membrane biology primarily as a research tool. It is used to create model membranes, such as liposomes, to investigate the biophysical consequences of acyl chain saturation. acs.orgresearchgate.net These studies help to elucidate how the physical state of the membrane influences the function of membrane-bound proteins. The tight packing of its saturated acyl chains leads to a more ordered and less hydrated membrane surface, which can affect protein interactions and membrane stability. acs.orgebi.ac.uk

| Aspect of Significance | Description | Reference |

|---|---|---|

| Role in Lipidomics | Studying specific cardiolipin species like TSCL helps understand how lipid composition affects mitochondrial health and disease. | lipotype.comfoodb.ca |

| Membrane Biology Tool | Used in model membranes (e.g., liposomes) to study the effects of acyl chain saturation on membrane properties and protein function. | acs.orgresearchgate.net |

| Mitochondrial Function | Cardiolipins are essential for the function of the mitochondrial respiratory chain complexes. The specific acyl chain composition is key to this role. | scispace.comfoodb.ca |

| Membrane Properties | The saturated nature of TSCL leads to increased membrane order and influences the packing and hydration of the membrane surface. | acs.orgebi.ac.uk |

Unique Structural Features in the Context of Biological Function

The fundamental structure of cardiolipin is unique among phospholipids (B1166683). It possesses a dimeric structure, consisting of two phosphatidic acid moieties linked by a central glycerol (B35011) backbone. drugbank.com This results in a molecule with four fatty acyl chains and two phosphate (B84403) groups, giving it a distinctive conical shape and a net negative charge. scispace.com

The defining feature of this compound is the specific nature of its four acyl chains. All four are stearoyl groups, which are 18-carbon saturated fatty acids (C18:0). ebi.ac.ukdrugbank.com This complete saturation means the acyl chains are straight and can pack together tightly, a contrast to unsaturated fatty acids which have kinks due to double bonds. acs.org This tight packing reduces the fluidity of the membrane and decreases the hydration of the polar headgroup region. acs.orgebi.ac.uk This structural characteristic directly impacts its biological function. For example, the reduced surface hydration and tighter packing of TSCL-containing membranes have been shown to enhance the interaction with and activation of cytochrome c, a protein crucial for both respiration and apoptosis. acs.orgebi.ac.uk

| Structural Feature | Description | Reference |

|---|---|---|

| Chemical Formula | C81H158O17P2 | ebi.ac.uk |

| General Structure | Dimeric phospholipid with two phosphatidyl groups linked by a central glycerol. | drugbank.com |

| Acyl Chains | Contains four stearoyl (C18:0) fatty acyl chains. | ebi.ac.ukdrugbank.com |

| Saturation | Fully saturated, leading to straight acyl chains that pack tightly. | acs.org |

| Charge | Carries two negative charges from the phosphate groups. | scispace.com |

| Impact on Membranes | Increases membrane order and reduces surface hydration compared to unsaturated cardiolipins. | acs.orgebi.ac.uk |

Overview of Current Academic Research Paradigms

Current research on this compound focuses on its use as a model compound to dissect the complex roles of cardiolipin in cellular processes, particularly apoptosis and immune recognition.

A significant area of investigation is the interaction between cardiolipin and cytochrome c, a key step in initiating the intrinsic pathway of apoptosis. acs.orgnih.gov Research has utilized synthetic cardiolipin analogues, including TSCL, to probe how acyl chain composition affects this interaction. Studies have revealed that the saturated acyl chains of TSCL are particularly effective at inducing the peroxidase activity of cytochrome c, an event that leads to the oxidation of other mitochondrial components and progression of apoptosis. acs.orgebi.ac.uk This finding was notable because it challenged the previously held belief that unsaturation was critical for this activation, suggesting that the tight packing of saturated chains creates a more favorable environment for the conformational changes in cytochrome c that unmask its peroxidase activity. acs.org

Another research paradigm involves the role of mitochondrial lipids as antigens in the immune system. Cardiolipin, typically sequestered within mitochondria, can be exposed during tissue injury or infection, acting as a danger signal. ebi.ac.uk Research has shown that the antigen-presenting molecule CD1d can bind to cardiolipin. ebi.ac.uk Structural and functional studies demonstrated that murine CD1d presents cardiolipin with two of its acyl chains buried in the binding groove and two exposed, and can stimulate a response from specific γδ T cells. ebi.ac.uk This suggests a potential role for cardiolipin-responsive T cells in immune surveillance against bacterial infections and cellular damage.

| Research Area | Key Findings | Reference |

|---|---|---|

| Apoptosis Regulation | Liposomes containing TSCL are 3-4 times more effective at inducing the peroxidase activity of cytochrome c compared to those with unsaturated cardiolipins. This is attributed to tighter acyl chain packing and lower surface hydration. | acs.org |

| Immune Recognition | Murine CD1d can bind and present cardiolipin, including TSCL, to γδ T cells, stimulating an immune response. This points to a role for cardiolipin as a potential danger signal recognized by the immune system. | ebi.ac.uk |

| Mechanism of Protein Interaction | The interaction between cytochrome c and cardiolipin is primarily electrostatic, but hydrophobic interactions involving the acyl chains are critical for the functional activation of the protein. The saturated chains of TSCL are highly favorable for this activation at low concentrations. | acs.orgebi.ac.uk |

Structure

2D Structure

属性

分子式 |

C81H158O17P2 |

|---|---|

分子量 |

1466.1 g/mol |

IUPAC 名称 |

[(2R)-3-[[3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |

InChI |

InChI=1S/C81H158O17P2/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-78(83)91-71-76(97-80(85)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)73-95-99(87,88)93-69-75(82)70-94-100(89,90)96-74-77(98-81(86)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)72-92-79(84)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h75-77,82H,5-74H2,1-4H3,(H,87,88)(H,89,90)/t76-,77-/m1/s1 |

InChI 键 |

XVTUQDWPJJBEHJ-KZCWQMDCSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCCCC |

手性 SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(COP(=O)(O)OC[C@@H](COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCCCC |

规范 SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCCCC |

物理描述 |

Solid |

产品来源 |

United States |

Biosynthesis and Metabolic Pathways of Tetrastearoylcardiolipin

De Novo Synthesis Pathways of Cardiolipin (B10847521) Precursors

The journey to forming tetrastearoylcardiolipin begins with the de novo synthesis of the foundational cardiolipin molecule, a pathway that is highly conserved across eukaryotes. umich.edu This process occurs on the matrix side of the inner mitochondrial membrane. scispace.comhmdb.ca

The synthesis is initiated with glycerol-3-phosphate, which undergoes two acylation steps to form phosphatidic acid (PA). mdpi.com The enzymes involved in this initial phase, glycerol-3-phosphate acyltransferase (GPAT) and 1-acylglycerol-3-phosphate-O-acyltransferase (AGPAT), can utilize various fatty acyl-CoAs, leading to a diverse pool of PA species. mdpi.com

The key steps in the de novo synthesis of the cardiolipin backbone are as follows:

Formation of CDP-Diacylglycerol (CDP-DAG): Phosphatidic acid is converted to the activated intermediate CDP-diacylglycerol by the enzyme CDP-DAG synthase, also known as TAMM41 in mammals. biorxiv.org This step is crucial for the subsequent addition of the glycerol (B35011) headgroup.

Synthesis of Phosphatidylglycerol Phosphate (B84403) (PGP): The enzyme phosphatidylglycerol phosphate synthase (PGS1) catalyzes the condensation of CDP-DAG with glycerol-3-phosphate to form phosphatidylglycerol phosphate (PGP). biorxiv.org

Formation of Phosphatidylglycerol (PG): PGP is then dephosphorylated by PGP phosphatase (PTPMT1 in mammals) to yield phosphatidylglycerol (PG), a key precursor for cardiolipin. biorxiv.org

Synthesis of Nascent Cardiolipin: Finally, cardiolipin synthase (CLS1) catalyzes the condensation of PG with another molecule of CDP-DAG to form a nascent, or newly synthesized, cardiolipin molecule. biorxiv.org

It is important to note that the enzymes in the de novo synthesis pathway generally lack strict specificity for the acyl chains attached to the glycerol backbone. umich.edu This results in a "nascent" cardiolipin pool with a heterogeneous mixture of fatty acyl chains, which does not yet include the specific tetrastearoyl configuration. nih.gov

Enzymatic Remodeling Processes for Acyl Chain Specificity

To achieve the specific acyl chain composition of this compound, the nascent cardiolipin molecule undergoes an extensive and crucial remodeling process. This involves cycles of deacylation and reacylation, which are responsible for replacing the initial, varied acyl chains with four stearoyl groups.

Role of Tafazzin in this compound Remodeling

The central enzyme in the remodeling of cardiolipin is Tafazzin (TAZ). frontiersin.orgresearchgate.net Tafazzin is a phospholipid-lysophospholipid transacylase located in the mitochondrial intermembrane space. researchgate.net It facilitates the transfer of acyl chains from other phospholipids (B1166683), such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), to a deacylated cardiolipin intermediate called monolysocardiolipin (MLCL). frontiersin.orgresearchgate.net

The remodeling process leading to a mature cardiolipin species like this compound can be summarized as follows:

Deacylation: A phospholipase A2 (PLA2) removes an acyl chain from the nascent cardiolipin, generating MLCL. biorxiv.org

Reacylation/Transacylation: Tafazzin then catalyzes the transfer of a specific fatty acyl chain, in this case, a stearoyl group (C18:0), from a donor phospholipid (e.g., stearoyl-containing PC or PE) to the MLCL, reforming a tetra-acylated cardiolipin. frontiersin.orgresearchgate.net

Influence of Fatty Acid Precursor Availability on Molecular Speciation

The final molecular species of cardiolipin, including the formation of this compound, is heavily dependent on the availability of specific fatty acid precursors within the cell. biorxiv.orgnih.gov The composition of the cellular fatty acid pool is influenced by both de novo synthesis and dietary intake.

Studies have shown that supplementing cell cultures with specific fatty acids can directly alter the acyl composition of cardiolipin. biorxiv.orgbiorxiv.org For instance, supplementation with stearic acid (SA) has been observed to influence the cardiolipin profile. biorxiv.org Although one study noted that SA supplementation led to a significant increase in oleic acid (18:1) incorporation, suggesting a rapid desaturation process, the availability of stearoyl-CoA is a prerequisite for its incorporation into phospholipids. biorxiv.orgbiorxiv.org The increased turnover of cardiolipin in certain pathological conditions has been verified using labeled stearic acid, confirming its role as a precursor. stealthbt.com

Therefore, the prevalence of this compound is directly linked to a high availability of stearic acid in the mitochondrial environment, which can then be utilized by the remodeling machinery, primarily tafazzin, to be incorporated into the cardiolipin molecule.

Regulation of Cardiolipin Metabolic Flux

The regulation of cardiolipin metabolic flux is complex and involves:

Substrate Availability: As discussed, the availability of precursors like phosphatidic acid and specific fatty acyl-CoAs is a primary determinant of both the rate of synthesis and the final acyl composition. mdpi.comontosight.ai

Enzyme Expression and Activity: The expression levels and activity of key enzymes in the pathway, such as cardiolipin synthase and tafazzin, are regulated. For example, cardiolipin synthase activity can be influenced by factors that affect mitochondrial development and respiratory function. nih.govnih.gov In yeast, the activity of cardiolipin synthase is not significantly repressed by inositol, a key regulator of general phospholipid synthesis, suggesting a distinct regulatory mechanism. umich.edunih.gov

Post-Translational Modifications: The activity of enzymes in the cardiolipin synthesis pathway can be modulated by post-translational modifications, such as phosphorylation, which can rapidly alter enzyme function in response to cellular signals. nih.gov

Feedback Mechanisms: There is evidence to suggest that the products of the pathway can regulate its flux. For instance, in yeast, an accumulation of monolysocardiolipin, which occurs in the absence of functional tafazzin, has been linked to an increase in de novo cardiolipin synthesis, suggesting a feedback loop. nih.gov

In essence, the metabolic flux towards this compound is a highly integrated process, governed by the upstream supply of precursors and the downstream enzymatic machinery that is finely tuned to the physiological state of the cell.

Role in Mitochondrial Function and Bioenergetics

Integration within the Inner Mitochondrial Membrane Architecture

The inner mitochondrial membrane is a highly protein-dense environment with a unique lipid composition crucial for its complex, folded architecture, known as cristae. wikipedia.orgfrontiersin.org Cardiolipins, in general, are key players in organizing this architecture. creative-proteomics.comnih.gov The specific acyl chain composition of cardiolipin (B10847521), particularly its degree of saturation, is a critical determinant of the IMM's biophysical properties and ultrastructure. biorxiv.org

Tetrastearoylcardiolipin, with its four fully saturated C18:0 acyl chains, exhibits different packing properties compared to its unsaturated counterparts. Saturated chains are straighter and can pack more tightly, leading to a more ordered and less fluid membrane environment. This tight packing can influence the lateral organization of lipids and proteins within the IMM. nih.gov Studies on yeast models have shown that the accumulation of saturated cardiolipin, which would include species like TSCL, is associated with a significant loss of the normal cristae structure, particularly under conditions of reduced oxygen. biorxiv.org This highlights the essential role of cardiolipin acyl chain composition in maintaining the physical shape of the inner mitochondrial membrane. The presence of unremodeled, saturated cardiolipin is considered more detrimental to IMM structure than other cardiolipin-related abnormalities. biorxiv.org

Furthermore, the polarity of the membrane surface can be affected by the cardiolipin species present. Liposomes containing TSCL have been found to have a slightly, but significantly, lower level of hydration in the polar head region, suggesting tighter packing of the fully saturated acyl chains. nih.gov This altered surface property can affect how the membrane interacts with both peripheral and integral membrane proteins.

Contribution to Oxidative Phosphorylation and ATP Synthesis Efficiency

Oxidative phosphorylation (OXPHOS) is the primary mechanism for ATP production in aerobic organisms and is carried out by a series of protein complexes embedded in the inner mitochondrial membrane. libretexts.orgmdpi.com Cardiolipin is fundamentally important for the efficiency of this process, interacting with and supporting the function of multiple OXPHOS complexes and related proteins. creative-proteomics.comnih.gov These include the ADP/ATP carrier, which transports the product of ATP synthesis out of the mitochondrial matrix. nih.gov

The efficiency of ATP synthesis, catalyzed by the F1Fo-ATP synthase (Complex V), is coupled to the proton gradient generated by the electron transport chain (ETC). microbialcell.comnih.gov Cardiolipin is known to be required for the optimal activity of ATP synthase. creative-proteomics.com While direct comparative studies on the ATP synthesis efficiency with TSCL versus unsaturated cardiolipins are limited, the profound impact of acyl chain saturation on membrane structure suggests an influence. The altered membrane fluidity and packing caused by TSCL could affect the rotational mechanism of the ATP synthase, a key component of its catalytic cycle. wikipedia.orglibretexts.org

Interestingly, the saturation of cardiolipin acyl chains has a pronounced effect on other related mitochondrial processes. In one study, liposomes containing TSCL were found to be three to four times more effective at inducing the peroxidase activity of cytochrome c compared to liposomes containing various unsaturated cardiolipin species. nih.gov This enhanced activity was correlated with a stronger association between cytochrome c and the TSCL-containing membranes. nih.gov While not a direct measure of ATP synthesis, this finding demonstrates that the saturated nature of TSCL can significantly enhance specific protein-lipid interactions at the membrane, which is a core principle of how cardiolipin supports the OXPHOS system.

Influence on Mitochondrial Dynamics and Morphology

Mitochondria are not static organelles; they undergo continuous cycles of fusion and fission, processes collectively known as mitochondrial dynamics. nih.govmdpi.com This dynamic nature is crucial for maintaining a healthy mitochondrial population, allowing for the exchange of contents and the removal of damaged components. mdpi.com The lipid composition of mitochondrial membranes, including the presence of cardiolipin, plays a significant role in regulating this machinery. creative-proteomics.comnih.gov

Cardiolipin is involved in the function of proteins that mediate both fusion and fission. nih.govmdpi.com For instance, it interacts with dynamin-related protein 1 (Drp1) to facilitate mitochondrial constriction and is required for the activity of Opa1, a protein that mediates inner membrane fusion. nih.govmdpi.com

Molecular Interactions and Conformational Dynamics

Interactions with Cytochrome c

The interaction between cardiolipin (B10847521) and cytochrome c is a critical event in the intrinsic pathway of apoptosis. researchgate.net Cytochrome c, a water-soluble protein typically involved in the electron transport chain, undergoes a profound functional and structural transformation upon binding to cardiolipin embedded in the mitochondrial inner membrane. free.frmdpi.com This interaction converts cytochrome c into a peroxidase, a crucial step for initiating the apoptotic cascade. mdpi.com

The specific nature of the cardiolipin acyl chains is a key determinant of the extent to which cytochrome c's peroxidase activity is induced. Research has shown that the fully saturated acyl chains of tetrastearoylcardiolipin are particularly effective in this regard.

In studies comparing various cardiolipin species, liposomes containing TSCL demonstrated a significantly higher capacity to induce the peroxidase activity of cytochrome c. acs.orgnih.gov Specifically, the peroxidase-inducing activity of TSCL-containing liposomes was found to be three to four times greater than that of liposomes containing cardiolipins with unsaturated acyl chains. acs.orgnih.gov This enhanced activity is attributed to the unique biophysical environment created by the saturated stearoyl chains. acs.org The tighter packing of these fully saturated chains results in a membrane surface with slightly but significantly lower polarity and a reduced level of hydration in the polar headgroup region. nih.gov This environment is more favorable for the conformational changes in cytochrome c that are necessary for its peroxidase activation. acs.org

The initial binding is driven by strong electrostatic interactions between the negatively charged phosphate (B84403) groups of TSCL and the positively charged surface of cytochrome c. acs.orgnih.gov However, the subsequent hydrophobic interactions involving the acyl chains are critical for the functional conversion of the protein. acs.org The high efficiency of TSCL in promoting this activity underscores that, at least at low cardiolipin concentrations, saturated acyl chains are highly favorable for activating the peroxidase function of the bound cytochrome c. acs.orgnih.gov

Table 1: Comparative Peroxidase-Inducing Activity of Different Cardiolipin Species

| Cardiolipin Species in Liposome | Acyl Chain Composition | Relative Peroxidase-Inducing Activity | Reference |

|---|---|---|---|

| This compound (TSCL) | Four C18:0 (saturated) | High (3-4x greater than others) | acs.org, nih.gov |

| Other CL Species (with double bonds) | e.g., C18:1, C18:2 | Baseline | acs.org, nih.gov |

The enhanced peroxidase activity of the cytochrome c-TSCL complex is a pivotal event in the early stages of apoptosis. acs.orgnih.gov In the intrinsic apoptotic pathway, stimuli like DNA damage or metabolic stress trigger events at the mitochondrial membrane. free.fr The binding of cytochrome c to cardiolipin, especially the highly efficient binding and activation by species like TSCL, is a key step. mdpi.comacs.org

Once activated, the cytochrome c peroxidase, in the presence of hydrogen peroxide (H₂O₂), catalyzes the peroxidation of cardiolipin molecules. researchgate.net This oxidation of cardiolipin is believed to facilitate the dissociation of the cytochrome c/cardiolipin complex and promote the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c from the intermembrane space into the cytosol. researchgate.netmdpi.com

In the cytosol, the released cytochrome c participates in the formation of the apoptosome. free.frberkeley.edu It binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), triggering a conformational change that, in the presence of dATP or ATP, allows Apaf-1 to oligomerize into a large complex. berkeley.educore.ac.uk This apoptosome then recruits and activates an initiator caspase, caspase-9, which in turn activates executioner caspases (like caspase-3), leading to the systematic dismantling of the cell. free.frcore.ac.uk The high efficiency with which TSCL induces cytochrome c's peroxidase activity suggests it could be a potent facilitator of this crucial first step in the signaling cascade.

Interactions with Other Mitochondrial Proteins and Enzyme Systems

While the interaction with cytochrome c is the most extensively studied, cardiolipin in general is known to associate with a wide array of other mitochondrial proteins. These proteins are involved in critical cellular processes, including oxidative phosphorylation and metabolite transport. nih.gov The unique structure of cardiolipin, with its four acyl chains and dimeric headgroup, allows it to stabilize large protein supercomplexes within the inner mitochondrial membrane.

Proteins and enzyme systems known to interact with cardiolipin include:

Complexes of the Electron Transport Chain: Cardiolipin is considered a crucial component for the optimal function of Complex I, Complex III, Complex IV (cytochrome c oxidase), and ATP synthase (Complex V). nih.gov

Phosphate Carriers: It is involved in the transport of phosphate across the inner mitochondrial membrane.

Mitochondrial Creatine Kinase: This enzyme's function is also modulated by its interaction with cardiolipin.

Although direct studies focusing specifically on this compound's interactions with this broader range of proteins are less common, its distinct biophysical properties suggest its interactions would be significant. For instance, a study on the synthetic tetrapeptide elamipretide (B1671158) (SS-31), which is known to interact with cardiolipin, identified its protein partners as cardiolipin-binders involved in ATP production and metabolic processes. nih.gov This highlights a landscape of proteins whose structure and function are intimately linked to their cardiolipin environment. The specific saturated nature of TSCL would likely influence the stability and activity of these complexes differently than unsaturated cardiolipins.

Table 2: Examples of Mitochondrial Proteins and Systems Interacting with Cardiolipin

| Protein/System | General Function | Reference |

|---|---|---|

| Cytochrome c | Electron Transport, Apoptosis | mdpi.com |

| Respiratory Complex I | Oxidative Phosphorylation | nih.gov |

| Respiratory Complex III | Oxidative Phosphorylation | nih.gov |

| Respiratory Complex IV | Oxidative Phosphorylation | nih.gov |

| ATP Synthase (Complex V) | ATP Production | nih.gov |

| C17orf89 (NDUFAF8) | Complex I Assembly Factor | nih.gov |

| LYRM5 | Electron Transferring Flavoprotein Regulation | nih.gov |

Impact on Membrane Protein Conformational States and Functionality

The lipid composition of a biological membrane is a critical determinant of the structure, dynamics, and function of embedded proteins. researchgate.netrsc.org The physical properties of the lipid bilayer—such as thickness, curvature, and lateral pressure profile—are dictated by the nature of its constituent lipids, including their headgroups and acyl chains. rsc.org

This compound, with its four long, saturated acyl chains, can significantly influence these properties. The absence of double bonds allows for very tight packing of the acyl chains, leading to a more ordered and thicker membrane region compared to membranes rich in unsaturated lipids. This distinct lipid environment can directly impact membrane proteins by:

Modulating Conformational States: The hydrophobic matching between the thickness of the membrane and the length of the transmembrane domains of a protein is a key factor in protein stability. The thicker bilayer regions potentially created by TSCL could favor specific conformational states of integral membrane proteins. researchgate.net

Altering Function: Changes in protein conformation invariably lead to changes in function. The unique membrane environment provided by TSCL, characterized by low polarity and tight packing, was shown to enhance the peroxidase function of cytochrome c. acs.orgnih.gov It is plausible that TSCL similarly modulates the enzymatic activity or transport capacity of other mitochondrial membrane proteins.

While direct experimental evidence detailing the specific impact of TSCL on the conformation of a wide range of membrane proteins is limited, the fundamental principles of lipid-protein interactions strongly support such a role. researchgate.netrsc.org

Biophysical Characterization of Lipid-Protein Interfaces

The interface where a lipid and a protein interact is a unique microenvironment with distinct biophysical properties. The characterization of the TSCL-protein interface, particularly with cytochrome c, reveals a multi-step process governed by complementary forces.

Electrostatic Attraction: The initial association is dominated by the electrostatic attraction between the two negative charges of the TSCL headgroup and the patch of positively charged lysine (B10760008) residues on the surface of cytochrome c. acs.orgnih.gov This interaction is sensitive to ionic strength; at high ionic strengths, the interaction and the subsequent peroxidase activity are diminished. acs.orgnih.gov

Hydrophobic Interaction: Following the initial electrostatic binding, hydrophobic interactions become crucial. acs.org These may involve the partial insertion of the saturated stearoyl chains into the protein's hydrophobic interior or conformational changes in the protein that expose its hydrophobic core to the lipid environment. researchgate.net

Interfacial Polarity: A key biophysical feature of the TSCL-containing membrane surface is its lower polarity compared to membranes with unsaturated cardiolipins. nih.gov This property, likely arising from tighter acyl chain packing and reduced water penetration, appears to be a critical factor in promoting the protein's functional switch to a peroxidase. acs.orgnih.gov

Techniques such as fluorescence spectroscopy, circular dichroism, and various light scattering methods are employed to study these interactions. nih.govbioanalysis-zone.com For example, changes in the fluorescence of tryptophan residues within cytochrome c can report on the protein's unfolding and conformational transitions upon binding to cardiolipin-containing membranes. nih.gov These biophysical approaches are essential for dissecting the molecular details of how lipids like TSCL regulate protein function at the membrane interface.

Tetrastearoylcardiolipin in Membrane Organization and Biophysics

Contribution to Membrane Curvature and Microdomain Formation

The structure of cardiolipin (B10847521), including TSCL, is distinct from most other membrane phospholipids (B1166683). It possesses a small headgroup relative to the large cross-sectional area of its four acyl chains, giving the molecule a conical shape. This geometry is a critical determinant of its influence on membrane architecture.

Membrane Curvature: The conical shape of cardiolipin molecules like TSCL energetically favors the formation of curved membrane structures. researchgate.net Lipids with this geometry can induce negative curvature, which is essential in the highly folded and compartmentalized inner mitochondrial membrane, particularly at the cristae junctions. While the general principle of curvature induction applies to all cardiolipins, the rigidity of the saturated stearoyl chains in TSCL can further modulate the specifics of this process. The insertion of proteins with their own intrinsic curvature, or the enzymatic modification of lipids, can work in concert with cardiolipin to generate the complex shapes of mitochondrial membranes. nih.gov

Microdomain Formation: Cardiolipin is known to segregate into distinct lipid domains, or microdomains, within the membrane. nih.govuu.nl These domains are thought to act as platforms for organizing proteins involved in key mitochondrial processes, such as cellular respiration and apoptosis. nih.govuu.nl The interaction between cytochrome c and cardiolipin, for instance, is a critical event in the initiation of apoptosis and is known to involve the formation of cardiolipin clusters. researchgate.netumt.edu Studies have shown that cytochrome c can gather cardiolipin into clusters around itself upon binding to the membrane. researchgate.net This sequestration of specific lipids and proteins into microdomains is a fundamental aspect of membrane organization. nih.govnih.gov While the general propensity to form domains is a feature of cardiolipins, the specific properties of TSCL, such as its high packing density due to saturated chains, would influence the characteristics of these domains, making them more ordered and rigid compared to those formed by unsaturated cardiolipins. embopress.org

Role in Membrane Fluidity and Permeability Characteristics

The degree of saturation of the acyl chains in phospholipids is a primary determinant of membrane fluidity.

Membrane Fluidity: The presence of four fully saturated stearoyl chains gives TSCL a very high melting transition temperature (Tm), in the range of 58.0–61.0 °C. researchgate.net Below this temperature, membranes containing a high proportion of TSCL will be in a more rigid, gel-like state. This is in contrast to cardiolipins with unsaturated acyl chains, which contribute to a more fluid membrane state at physiological temperatures. nih.govnih.gov The introduction of saturated fatty acids generally makes membranes more rigid. abcam.com Studies on Tetrahymena membranes have shown that cardiolipin's effect on membrane fluidity is dependent on the fatty acid composition of both the cardiolipin and the surrounding phospholipids. nih.gov For instance, Tetrahymena cardiolipin was found to decrease the fluidity of membranes composed of dipalmitoleoylphosphatidylcholine, but not 1-palmitoyl-2-oleoylphosphatidylcholine. nih.gov The high rigidity imparted by TSCL can be crucial for stabilizing the protein supercomplexes of the electron transport chain.

Membrane Permeability: Membrane fluidity is directly related to its permeability; less fluid membranes are generally less permeable to water and small solutes. abcam.comconductscience.com The tight packing of the saturated acyl chains in TSCL-rich domains would create a more ordered and less permeable barrier. frontiersin.org However, the interaction of cardiolipin with proteins like cytochrome c can lead to significant changes in membrane permeability. The binding of cytochrome c to cardiolipin-containing membranes can induce conformational changes in the protein, imparting it with peroxidase activity. researchgate.netmdpi.com This can lead to the oxidation of other lipids, which in turn increases the permeability of the mitochondrial membrane, a key step in the release of pro-apoptotic factors. researchgate.net Studies have also shown that certain ions can increase the permeability of the inner mitochondrial membrane, a process that can be influenced by the lipid composition. nih.gov The formation of pores by toxins can also dramatically increase membrane permeability. nih.gov

Insights from Model Membrane Systems for Structural and Dynamic Studies

Model membrane systems are indispensable tools for isolating and studying the biophysical properties of lipids like TSCL and their interactions with other molecules. nih.govmdpi.com These systems allow for controlled experiments that would be difficult to perform in the complex environment of a living cell. nih.gov

Liposomes: Liposomes, or artificial vesicles, are one of the most common model systems. parksystems.com They can be prepared with a defined lipid composition, allowing researchers to specifically investigate the effects of TSCL. For example, studies using liposomes containing TSCL have been crucial in understanding the interaction between cardiolipin and cytochrome c. It was shown that the peroxidase-inducing activity of cytochrome c was 3-4 times greater in the presence of TSCL-containing liposomes compared to liposomes with other cardiolipin species. researchgate.net This highlights the importance of the acyl chain composition in this critical biological function.

Nanodiscs and Supported Bilayers: Other model systems like nanodiscs and supported lipid bilayers also provide valuable platforms for biophysical studies. umt.edumdpi.com Nanodiscs are small, discoidal patches of lipid bilayer encircled by a membrane scaffold protein, which are useful for studying single membrane proteins in a lipid environment. Supported lipid bilayers, formed on a solid substrate, are well-suited for surface-sensitive techniques like atomic force microscopy (AFM) and quartz crystal microbalance (QCM). ucl.ac.be These techniques can provide high-resolution structural and mechanical information about TSCL-containing membranes. ucl.ac.be

The data below, derived from studies on various model systems, illustrates the differences in the main phase transition temperature (Tm) for different cardiolipin species.

| Cardiolipin Species | Acyl Chain Composition | Main Phase Transition Temperature (Tm) |

|---|---|---|

| Tetrastearoylcardiolipin (TSCL) | (18:0)₄ | 58.0–61.0 °C researchgate.net |

Methodologies for Investigating this compound's Role in Membrane Biophysics

A variety of biophysical techniques are employed to investigate the structure, dynamics, and interactions of TSCL within membranes. nih.govnih.gov

Spectroscopy:

Fluorescence Spectroscopy: This technique uses fluorescent probes to report on the local environment within the membrane. abcam.com For instance, probes like DPH and TMA-DPH can be used to measure membrane fluidity and lipid phase transitions in liposomes containing TSCL. researchgate.net Fluorescence-based assays are also used to monitor membrane permeability and the kinetics of lipid transfer. abcam.com

Infrared (IR) Spectroscopy: IR spectroscopy can provide detailed information about the conformation of both lipids and proteins. It has been used to study the interaction of cytochrome c with cardiolipin, revealing that the protein partially unfolds upon binding to cardiolipin bilayers. rutgers.edu

Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR is a powerful technique for obtaining atomic-resolution structural and dynamic information about lipids and membrane-bound proteins. nih.gov 31P ssNMR, in particular, is used to directly probe the headgroup region of phospholipids like TSCL. nih.gov

Microscopy:

Atomic Force Microscopy (AFM): AFM provides nanoscale topographical images of membrane surfaces and can also measure their mechanical properties. ucl.ac.be It has been used to visualize the formation of lipid domains in supported bilayers and to study the structural changes that occur upon protein binding. researchgate.netmdpi.com

Fluorescence Microscopy: Techniques like confocal microscopy and super-resolution microscopy allow for the visualization of lipid domains and protein localization in both model membranes and living cells. nih.gov

Calorimetry and Other Techniques:

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat changes associated with lipid phase transitions, providing an accurate determination of the melting temperature (Tm) of lipids like TSCL. researchgate.net

Dynamic Light Scattering (DLS): DLS can be used to determine the size of liposomes and to detect changes in their aggregation state, which can be indicative of lipid phase transitions. researchgate.net

Quartz Crystal Microbalance (QCM): QCM is a sensitive technique for measuring the mass and viscoelastic properties of thin films, including supported lipid bilayers, and can be used to study lipid-protein interactions in real-time. ucl.ac.be

Mechanistic Contributions to Cellular Homeostasis and Pathophysiology

Involvement in Oxidative Stress Response and Lipid Peroxidation Events

Tetrastearoylcardiolipin, a species of cardiolipin (B10847521) with four stearoyl acyl chains, plays a significant, albeit complex, role in the cellular response to oxidative stress. Cardiolipins are located almost exclusively in the inner mitochondrial membrane, in close proximity to the electron transport chain (ETC), which is a major source of reactive oxygen species (ROS). nih.govnih.govresearchgate.net This positioning makes cardiolipin particularly susceptible to oxidative damage. nih.govnih.govresearchgate.net

The peroxidation of cardiolipin is a critical event in mitochondrial dysfunction. nih.govnih.gov When cardiolipin is oxidized, it can trigger a cascade of detrimental effects, including the release of cytochrome c, which is a key step in the initiation of apoptosis. The interaction between cytochrome c and cardiolipin is crucial; in a non-oxidized state, cardiolipin anchors cytochrome c to the inner mitochondrial membrane. However, upon peroxidation, this interaction is weakened, facilitating the release of cytochrome c into the cytosol.

Furthermore, oxidized cardiolipin can alter the physical properties of the mitochondrial membrane, affecting its fluidity and permeability. This can impair the function of various membrane-bound proteins, including the components of the ETC, leading to further ROS production and exacerbating oxidative stress. This vicious cycle of cardiolipin oxidation and ROS generation is implicated in the pathophysiology of numerous diseases. nih.govnih.gov

Role in Regulated Cell Death Pathways Beyond Apoptosis

While the role of this compound and other cardiolipin species in apoptosis is well-established through the cytochrome c release pathway, emerging evidence indicates its involvement in other forms of regulated cell death, such as ferroptosis and necroptosis.

Cardiolipin's involvement in these pathways is often linked to its peroxidation. In the context of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, the oxidation of cardiolipin is a significant event. The high content of polyunsaturated fatty acids in many cardiolipin species makes them prime substrates for lipid peroxidation.

Externalized cardiolipin on the outer mitochondrial membrane can also act as a signal for mitophagy, the selective removal of damaged mitochondria. nih.gov This process is a crucial quality control mechanism to prevent the accumulation of dysfunctional mitochondria that could otherwise trigger cell death. When mitophagy is impaired, damaged mitochondria can accumulate, leading to increased ROS production and a higher likelihood of initiating regulated cell death pathways.

The intricate signaling roles of cardiolipin are highlighted by its ability to interact with various proteins involved in cell death regulation. For instance, cardiolipin has been shown to interact with proteins of the Bcl-2 family, which are central regulators of apoptosis. The specific nature of these interactions and how they are modulated by the acylation state of cardiolipin, including the presence of stearoyl chains, is an active area of research.

Genetic and Acquired Dysregulation in Disease Mechanisms

Barth syndrome (BTHS) is a rare, X-linked genetic disorder caused by mutations in the TAZ gene, which encodes the enzyme tafazzin. mhmedical.commdpi.comrarediseasesjournal.comnih.govmdpi.com Tafazzin is a transacylase responsible for the remodeling of cardiolipin, a process that establishes its mature and tissue-specific acyl chain composition. mdpi.comrarediseasesjournal.comnih.gov In healthy individuals, particularly in cardiac and skeletal muscle, the predominant molecular species of cardiolipin is tetralinoleoylcardiolipin. nih.govnih.gov

The consequences of this defective cardiolipin remodeling are severe and systemic, manifesting as cardiomyopathy, skeletal myopathy, neutropenia, and growth retardation. rarediseasesjournal.comnih.govnih.gov The altered cardiolipin profile disrupts the structure and function of mitochondria in several ways:

Impaired Electron Transport Chain Function: The abnormal cardiolipin composition leads to the disorganization of the electron transport chain supercomplexes, resulting in inefficient oxidative phosphorylation and increased production of reactive oxygen species. mdpi.comashpublications.org

Mitochondrial Structural Abnormalities: The unique conical shape of cardiolipin is crucial for maintaining the curvature of the inner mitochondrial membrane and the formation of cristae. mhmedical.com Altered cardiolipin species in Barth syndrome lead to disorganized cristae, affecting mitochondrial morphology and function.

Increased Susceptibility to Apoptosis: The accumulation of MLCL and the presence of abnormal cardiolipin species can make cells more prone to apoptosis. ashpublications.org

| Molecular Component | Change in Barth Syndrome | Consequence |

|---|---|---|

| Tafazzin (TAZ) | Mutated/Deficient | Impaired cardiolipin remodeling |

| Tetralinoleoylcardiolipin | Decreased | Mitochondrial dysfunction |

| Monolysocardiolipin (MLCL) | Increased | Disrupted mitochondrial membrane integrity |

| MLCL/Cardiolipin Ratio | Increased | Diagnostic marker for BTHS |

Mitochondrial dysfunction is a central feature in the pathogenesis of various cardiovascular diseases, including heart failure, atherosclerosis, and ischemia-reperfusion injury. nih.govmdpi.comfrontiersin.org Alterations in the content and composition of cardiolipin, including species like this compound, are increasingly recognized as key contributors to these conditions. nih.govnih.gov

In the context of heart failure , a progressive loss of tetralinoleoylcardiolipin has been observed in both human patients and animal models. nih.gov This decrease is correlated with reduced activity of cytochrome c oxidase, a key enzyme in the electron transport chain, suggesting that cardiolipin alterations contribute to the bioenergetic decline seen in the failing heart. nih.gov The remodeling of cardiolipin is essential for maintaining cardiac mitochondrial function, and disruptions in this process can lead to impaired ATP production and increased oxidative stress, both of which are hallmarks of heart failure. avantiresearch.com

Atherosclerosis , a chronic inflammatory disease of the arteries, also involves cardiolipin-related mechanisms. The oxidation of cardiolipin within the mitochondria of endothelial cells and macrophages can contribute to the inflammatory cascade that drives atherosclerotic plaque formation. nih.gov Oxidized cardiolipin can act as a "danger signal," triggering inflammatory responses. nih.gov Furthermore, cardiolipin has been identified as a component of plasma lipoproteins, and its oxidation may contribute to the pro-atherogenic properties of oxidized low-density lipoprotein (ox-LDL). pnas.org

During myocardial ischemia-reperfusion injury , the abrupt reintroduction of oxygen to ischemic tissue leads to a burst of reactive oxygen species, causing significant damage to mitochondria. Cardiolipin is a primary target of this oxidative burst. The peroxidation of cardiolipin can lead to mitochondrial membrane permeabilization and the release of pro-apoptotic factors, contributing to cardiomyocyte death. nih.gov

| Cardiovascular Disease | Key Cardiolipin-Related Mechanism | Pathophysiological Consequence |

|---|---|---|

| Heart Failure | Decreased tetralinoleoylcardiolipin | Impaired mitochondrial respiration and energy production |

| Atherosclerosis | Oxidation of cardiolipin | Promotion of inflammation and foam cell formation |

| Ischemia-Reperfusion Injury | Peroxidation of cardiolipin | Mitochondrial-mediated cell death |

Mitochondrial dysfunction is a well-established factor in the onset and progression of many neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. nih.govnih.govmdpi.com Given cardiolipin's critical role in mitochondrial function, it is not surprising that alterations in its metabolism are implicated in the pathogenesis of these disorders. nih.govjohnshopkins.edu

In Alzheimer's disease , studies have revealed changes in the cardiolipin profile in the brain. nih.gov A decrease in cardiolipin content has been observed, which is associated with synaptic mitochondrial dysfunction, a key early event in the disease. nih.gov The loss of specific cardiolipin molecular species can impair the function of the electron transport chain, leading to reduced ATP production and increased oxidative stress in neurons. avantiresearch.com This bioenergetic deficit can contribute to the synaptic failure and neuronal loss that characterize Alzheimer's disease. avantiresearch.com

In Parkinson's disease , the selective loss of dopaminergic neurons in the substantia nigra is a pathological hallmark. nih.gov Mitochondrial dysfunction, oxidative stress, and the aggregation of the protein alpha-synuclein (B15492655) are central to this process. nih.govfrontiersin.org Cardiolipin has been shown to interact with alpha-synuclein, and this interaction may play a role in the protein's aggregation and its effects on mitochondrial integrity. frontiersin.orgparkinsonsnewstoday.com Oxidative damage to cardiolipin is also implicated in the pathogenesis of Parkinson's disease, potentially contributing to the mitochondrial dysfunction that precedes neuronal death. nih.gov Furthermore, the enzyme ALCAT1, which is involved in pathological cardiolipin remodeling, has been linked to mitochondrial dysfunction in a mouse model of Parkinson's disease. nih.gov

| Neurodegenerative Disease | Key Cardiolipin-Related Finding | Potential Pathogenic Mechanism |

|---|---|---|

| Alzheimer's Disease | Decreased cardiolipin content in synaptic mitochondria | Impaired synaptic energy metabolism and increased oxidative stress |

| Parkinson's Disease | Interaction with alpha-synuclein and oxidative damage | Promotion of alpha-synuclein aggregation and mitochondrial dysfunction |

Beyond the specific diseases mentioned above, dysregulation of this compound and other cardiolipin species is relevant to a broader spectrum of disorders characterized by mitochondrial dysfunction.

Nonalcoholic fatty liver disease (NAFLD) , and its more severe form, nonalcoholic steatohepatitis (NASH), are strongly associated with mitochondrial dysfunction and oxidative stress in the liver. nih.govnih.govresearchgate.net Cardiolipin alterations, including peroxidation, are considered a contributing factor to the mitochondrial impairment observed in NAFLD. nih.govnih.gov The damage to cardiolipin can disrupt the electron transport chain, leading to increased ROS production and further perpetuating liver injury. nih.govnih.gov Some studies suggest that a reduction in hepatic cardiolipin levels may drive the progression from NAFLD to NASH. physiology.org

Metabolic syndrome and obesity are also linked to changes in cardiolipin metabolism. nih.gov In various tissues of obese individuals, alterations in cardiolipin content and composition have been reported, which are thought to contribute to the mitochondrial dysfunction associated with these conditions. nih.gov

In general, any condition that leads to increased oxidative stress can potentially impact cardiolipin integrity and, consequently, mitochondrial function. This makes cardiolipin a central player in a wide range of pathologies linked to mitochondrial health. nih.gov

Advanced Research Methodologies and Analytical Approaches for Tetrastearoylcardiolipin Studies

Lipidomics for Comprehensive Molecular Species Profiling

Lipidomics offers a powerful platform for the detailed analysis of cardiolipin (B10847521) species, including tetrastearoylcardiolipin. This systems-level approach allows for the comprehensive identification and quantification of the entire lipid profile within a biological sample. Methodologies such as shotgun lipidomics and liquid chromatography coupled with mass spectrometry (LC-MS) are central to this field. nih.govnih.govucl.ac.uk

Shotgun lipidomics enables the direct analysis of cardiolipin molecular species from lipid extracts of biological samples without prior chromatographic separation. nih.gov This high-throughput method relies on the unique characteristics of cardiolipin, such as the enrichment of specific fatty acids like linoleate, to enhance the signal-to-noise ratio. nih.gov Quantitative analysis is achieved by comparing the lipid species against a pre-selected internal standard. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) provides another robust method for cardiolipin analysis, offering the advantage of separating different lipid classes and species before detection by the mass spectrometer. nih.govnih.gov This separation is crucial for resolving the complexity of the lipidome and accurately quantifying individual species like this compound. youtube.com High-resolution mass spectrometry, in particular, allows for precise mass measurements, aiding in the confident identification of various cardiolipin molecules. nih.gov

These lipidomic strategies are instrumental in studying alterations in cardiolipin metabolism in various disease states, providing insights into the molecular underpinnings of mitochondrial dysfunction. nih.gov

Table 1: Comparison of Lipidomics Approaches for Cardiolipin Analysis

| Approach | Principle | Advantages | Limitations |

| Shotgun Lipidomics | Direct infusion and mass spectrometric analysis of total lipid extracts without chromatographic separation. nih.gov | High-throughput, rapid analysis, requires minimal sample preparation. nih.gov | Potential for ion suppression effects, difficulty in distinguishing isobaric and isomeric species. |

| LC-MS | Chromatographic separation of lipid species prior to mass spectrometric analysis. nih.govyoutube.com | Reduces ion suppression, allows for the separation of isomers, provides better quantification accuracy. youtube.com | Longer analysis time, requires more extensive sample preparation. |

| Targeted Lipidomics | Focuses on the quantification of a predefined set of lipid species. youtube.comyoutube.com | High sensitivity and specificity, accurate quantification. youtube.com | Provides information only on the selected lipids, not a global profile. |

| Untargeted Lipidomics | Aims to comprehensively analyze all detectable lipids in a sample to identify changes in the lipidome. nih.govyoutube.com | Discovery of novel biomarkers, provides a holistic view of lipid metabolism. youtube.com | Identification of all detected features can be challenging, quantification is relative. |

Mass Spectrometry-Based Techniques for Structural and Interaction Analysis

Mass spectrometry (MS) is an indispensable tool for the detailed structural characterization of this compound and for studying its interactions with other molecules. The technique provides information on the molecular weight and the structure of the lipid's acyl chains.

Tandem mass spectrometry (MS/MS) is a particularly powerful approach where ions of a specific mass-to-charge ratio are selected and fragmented to generate a characteristic spectrum. youtube.com This fragmentation pattern provides detailed structural information, including the identity and position of the fatty acyl chains. nih.govnih.gov For cardiolipins, MS/MS spectra typically reveal three key regions: the diacylglycerol phosphate (B84403) region, the monoacylglycerol phosphate region, and the fatty acid region, which together allow for the deduction of the cardiolipin's structure.

Multiple-stage mass spectrometry (MSn) can provide even more detailed structural information, such as the location of double bonds within the fatty acyl chains. nih.govnih.gov Techniques like collision-activated dissociation (CAD) are used to induce fragmentation at each stage. nih.gov

In addition to structural elucidation, native mass spectrometry can be employed to study non-covalent interactions between this compound and proteins. youtube.com This technique allows for the analysis of intact protein-lipid complexes, providing insights into the stoichiometry and composition of these assemblies, which is crucial for understanding the function of cardiolipin in mitochondrial protein complexes. youtube.com

Table 2: Key Mass Spectrometry Techniques in this compound Research

| Technique | Application | Information Obtained |

| Tandem MS (MS/MS) | Structural elucidation of cardiolipin species. youtube.com | Identification and positioning of fatty acyl chains. |

| Multiple-Stage MS (MSn) | In-depth structural analysis, including double bond localization. nih.govnih.gov | Detailed fatty acid structure and stereochemistry. |

| High-Resolution MS | Accurate mass determination of parent and fragment ions. nih.gov | High-confidence identification of molecular species. |

| Native MS | Analysis of non-covalent protein-lipid interactions. youtube.com | Stoichiometry and composition of cardiolipin-protein complexes. |

Spectroscopic and Imaging Techniques for Membrane Environment Characterization

A variety of spectroscopic and imaging techniques are utilized to characterize the behavior and localization of this compound within the membrane environment. These methods provide valuable information about the physical state of the membrane and the distribution of specific lipid species.

Spectroscopic Techniques:

Fourier Transform Infrared (FTIR) Spectroscopy is sensitive to the vibrational modes of molecules and can be used to study the conformation and dynamics of the acyl chains of this compound. Attenuated Total Reflection (ATR)-FTIR is a surface-sensitive variant that is particularly useful for studying lipid monolayers and protein-membrane interactions. torvergata.it

Fluorescence Spectroscopy employs fluorescent probes that can be incorporated into membranes to report on properties such as membrane fluidity, lipid packing, and the formation of lipid domains. The interaction of cytochrome c with cardiolipin-containing membranes has been studied using this technique. torvergata.it

Imaging Techniques:

Imaging Mass Spectrometry (IMS) , such as MALDI-IMS, allows for the label-free visualization of the spatial distribution of different cardiolipin species directly in tissue sections. acs.org This has been used to map the distribution of various cardiolipins in brain tissue, revealing that different species have distinct localizations. acs.org

Stimulated Raman Scattering (SRS) Microscopy is a label-free imaging technique that provides chemical contrast based on molecular vibrations, enabling the visualization of lipid distribution within cells with high spatial resolution.

These techniques are complementary and are often used in combination to build a comprehensive picture of the role of this compound in membrane structure and function.

Table 3: Spectroscopic and Imaging Methods for Membrane Characterization

| Technique | Principle | Application in Cardiolipin Research |

| FTIR Spectroscopy | Measures the absorption of infrared light by molecular vibrations. torvergata.it | Studying lipid chain conformation and phase behavior. |

| Fluorescence Spectroscopy | Measures the fluorescence of probes sensitive to their local environment. torvergata.it | Assessing membrane fluidity and lipid-protein interactions. |

| Imaging Mass Spectrometry (IMS) | Maps the spatial distribution of molecules in a sample by their mass-to-charge ratio. acs.org | Visualizing the localization of different cardiolipin species in tissues. |

| Stimulated Raman Scattering (SRS) Microscopy | Coherent amplification of Raman signals for high-sensitivity vibrational imaging. | Label-free imaging of lipid distribution in cells and tissues. |

Computational Modeling and Simulation Approaches in this compound Research

Computational modeling and molecular dynamics (MD) simulations have become powerful tools for investigating the behavior of this compound at the atomic level. nih.govvanderbilt.edubiorxiv.org These approaches provide insights into the dynamic properties of cardiolipin-containing membranes and their interactions with proteins that are often difficult to obtain through experimental methods alone.

MD simulations can be used to model the behavior of this compound in a lipid bilayer, providing information on its conformation, orientation, and interactions with neighboring lipids and water molecules. nih.govvanderbilt.edubiorxiv.org These simulations have shown that cardiolipin can influence the structural and dynamic properties of mitochondrial membranes. nih.govvanderbilt.edubiorxiv.org For instance, studies have revealed that the presence of cardiolipin can affect lipid diffusion and induce negative curvature stress in membrane monolayers. nih.govvanderbilt.edubiorxiv.org

Coarse-grained MD simulations allow for the study of larger systems and longer timescales, enabling the investigation of processes such as membrane remodeling and the formation of lipid domains. biorxiv.org These simulations have shown that cardiolipin can transiently partition into areas of membrane curvature. biorxiv.org

Furthermore, computational models are used to study the interaction between cardiolipin and mitochondrial proteins. nih.gov Docking and MD simulations can predict the binding sites of cardiolipin on proteins and reveal the molecular basis of these interactions, which is crucial for understanding how cardiolipin regulates the function of key mitochondrial proteins like OPA1. nih.gov

Table 4: Computational Approaches in this compound Studies

| Approach | Description | Key Insights |

| All-Atom MD Simulations | Simulates the detailed interactions of every atom in the system. nih.govbiorxiv.org | Provides high-resolution information on lipid conformation, dynamics, and interactions. |

| Coarse-Grained MD Simulations | Groups of atoms are represented as single particles to simulate larger systems and longer timescales. biorxiv.org | Enables the study of large-scale phenomena like membrane remodeling and domain formation. |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Identifies potential binding sites of cardiolipin on proteins. |

Genetic and Molecular Manipulations in Cellular and Organismal Models

The study of this compound in vivo relies heavily on the use of genetic and molecular tools to manipulate cardiolipin metabolism in cellular and organismal models. These approaches allow researchers to investigate the specific functions of different cardiolipin species by observing the consequences of their altered expression.

One of the key areas of research involves the manipulation of enzymes responsible for cardiolipin biosynthesis and remodeling. nih.govnih.govmdpi.com The final composition of cardiolipin's acyl chains is determined by a remodeling process involving deacylation and reacylation steps. nih.govmdpi.com The enzyme tafazzin plays a crucial role in this process, and mutations in the TAZ gene are the cause of Barth syndrome, a genetic disorder characterized by abnormal cardiolipin profiles. nih.govphysiology.org

Animal models, particularly mice, have been instrumental in studying the consequences of dysfunctional cardiolipin remodeling. physiology.orgresearchgate.netahajournals.orgnih.govbiologists.comnih.gov Knockout and knockdown models of the Taz gene have been developed to mimic Barth syndrome and have provided valuable insights into the roles of specific cardiolipin species in cardiac and skeletal muscle function. physiology.orgresearchgate.netahajournals.orgnih.govbiologists.comnih.gov For instance, cardiomyocyte-specific knockout of Taz in mice leads to abnormal cardiolipin profiles, including altered fatty acyl composition, and results in mitochondrial dysfunction and cardiomyopathy. ahajournals.orgnih.gov

More recently, the CRISPR-Cas9 gene-editing technology has emerged as a powerful tool for creating precise genetic modifications. nih.govnih.govmdpi.commdpi.comk-state.edu This technology can be used to generate cell lines and animal models with specific mutations in genes involved in cardiolipin metabolism, allowing for a more controlled investigation of the function of this compound and other cardiolipin species. nih.govnih.gov These models are crucial for dissecting the complex roles of cardiolipin in health and disease and for testing potential therapeutic interventions.

Table 5: Genetic Tools and Models in Cardiolipin Research

| Tool/Model | Description | Application |

| Tafazzin Knockout/Knockdown Mice | Mice with a non-functional or partially functional Taz gene. physiology.orgresearchgate.netahajournals.orgnih.govbiologists.comnih.gov | Model for Barth syndrome, studying the effects of abnormal cardiolipin remodeling on mitochondrial function and organ pathology. |

| Cardiolipin Synthase Overexpression | Models with increased expression of the enzyme responsible for the final step of cardiolipin synthesis. | Investigating the effects of elevated cardiolipin levels. |

| CRISPR-Cas9 Gene Editing | A versatile tool for creating precise additions, deletions, or changes in the DNA sequence. nih.govnih.govmdpi.commdpi.comk-state.edu | Generating specific mutations in genes of the cardiolipin metabolic pathway to study the function of individual enzymes and lipid species. |

| Yeast Models (e.g., taz1Δ) | Yeast strains with deletions in genes homologous to human genes involved in cardiolipin remodeling. nih.gov | A powerful system for dissecting the fundamental molecular mechanisms of cardiolipin function due to genetic tractability. |

常见问题

Q. What are the standard protocols for synthesizing tetrastearoylcardiolipin, and how are impurities minimized during purification?

this compound is synthesized via acylation of cardiolipin precursors using stearoyl donors. A validated protocol involves General Procedure G (e.g., THF-based precipitation and thin-layer chromatography [TLC] for impurity removal). Key steps include:

- Precipitation from hot THF to isolate the diammonium salt form.

- TLC purification to eliminate monolyso-cardiolipin impurities (5–7% residual), critical for ensuring structural homogeneity .

- Characterization via NMR (e.g., δ 5.21 ppm for glycerol backbone protons) and ESI-MS (m/z 731.5 [M−2H]) to confirm stoichiometry .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

- NMR spectroscopy : Identifies acyl chain integration (e.g., δ 0.88 ppm for terminal methyl groups) and glycerol backbone conformation (δ 4.13–4.37 ppm).

- Mass spectrometry (ESI−) : Validates molecular weight and detects lysolipid contaminants (e.g., tristearoylcardiolipin at m/z ~701).

- TLC : Resolves purity issues, particularly for amphiphilic lipid aggregates .

Q. How does this compound’s acyl chain configuration influence its role in mitochondrial membrane dynamics?

Stearoyl (C18:0) chains increase lipid packing density compared to unsaturated variants, potentially stabilizing mitochondrial membranes. Researchers should:

- Use Langmuir monolayer assays to measure surface pressure-area isotherms.

- Compare with natural cardiolipins (e.g., tetralinoleoylcardiolipin) in respiratory complex reconstitution studies to assess functional impacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in lipidomic data when this compound exhibits batch-dependent biological activity?

- Hypothesis-driven impurity profiling : Quantify lysolipid contaminants (e.g., via LC-MS/MS) and correlate with functional outputs (e.g., membrane fluidity assays).

- Standardized synthesis protocols : Adopt strict inert-atmosphere conditions to prevent acyl chain oxidation, which alters biophysical properties .

- Meta-analysis frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to isolate variables contributing to data variability .

Q. What experimental designs are optimal for studying this compound’s role in apoptotic signaling pathways?

- Comparative lipidomics : Use knockout cell lines (e.g., CLS1-deficient models) to isolate this compound-specific effects on cytochrome c release.

- Controlled delivery systems : Incorporate the lipid into liposomes with tunable stearoyl:palmitoyl ratios to mimic physiological stress conditions.

- Statistical rigor : Employ multivariate ANOVA to account for inter-sample variability in ROS measurement assays .

Q. How should researchers address challenges in reproducing this compound’s cryo-EM structural data across laboratories?

- Standardize buffer conditions : Specify pH (7.4), ionic strength (150 mM KCl), and chelating agents (e.g., EDTA) to prevent micelle formation.

- Collaborative validation : Share raw datasets (e.g., EM maps) via repositories like EMDB and align processing pipelines (e.g., RELION vs. cryoSPARC).

- Documentation : Adhere to Beilstein Journal guidelines for experimental reproducibility, including full synthesis protocols in supplementary materials .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Non-linear regression models : Fit IC/EC curves using tools like GraphPad Prism, with Hill slopes to assess cooperativity.

- Bootstrap resampling : Quantify confidence intervals in small-sample studies (n < 6).

- Meta-regression : Aggregate data from multiple studies to identify lipid concentration thresholds for mitochondrial uncoupling .

Q. How can researchers design robust negative controls for this compound’s membrane-binding assays?

- Acyl chain variants : Use mono- or distearoylcardiolipin analogs to isolate tetra-acylation effects.

- Scrambled lipid vesicles : Incorporate non-bilayer-forming lipids (e.g., DOPE) to disrupt cardiolipin clustering.

- Blank subtraction : Measure background fluorescence in lipid-free buffer systems to normalize FRET-based binding data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。